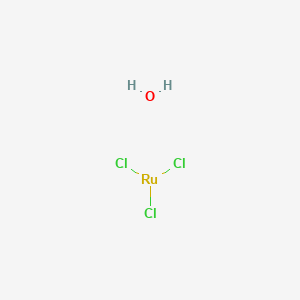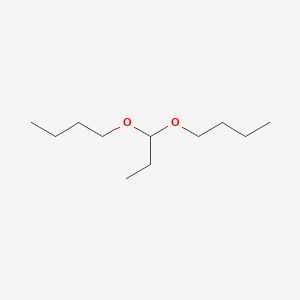
1,1-Dibutoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutoxypropane, also known as DBP, is a chemical compound with the molecular formula C10H22O2. It is a colorless liquid with a fruity odor and is commonly used as a solvent in various industrial applications. DBP has gained significant attention in recent years due to its potential use in scientific research.
Mechanism of Action
1,1-Dibutoxypropane is a highly polar solvent, which makes it an excellent choice for use in chemical reactions that require polar solvents. The polarity of 1,1-Dibutoxypropane is due to the presence of the oxygen atom in its molecular structure. This polarity allows 1,1-Dibutoxypropane to dissolve a wide range of polar and nonpolar compounds.
Biochemical and Physiological Effects:
1,1-Dibutoxypropane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
1,1-Dibutoxypropane has several advantages as a solvent in lab experiments. It is highly polar, has a low boiling point, and is relatively non-toxic. These properties make it an ideal choice for use in chemical reactions that require polar solvents. However, 1,1-Dibutoxypropane has some limitations, such as its low flashpoint, which makes it highly flammable. It is also not suitable for reactions that require high temperatures or pressure.
Future Directions
There are several future directions for the use of 1,1-Dibutoxypropane in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. 1,1-Dibutoxypropane can be used as a solvent in the synthesis of these compounds, which can lead to the development of new drugs and pesticides. Another potential application is in the field of nanotechnology. 1,1-Dibutoxypropane can be used as a solvent in the synthesis of nanoparticles, which have numerous applications in various fields, including medicine, electronics, and energy.
Conclusion:
In conclusion, 1,1-Dibutoxypropane is a versatile chemical compound that has numerous applications in scientific research. Its high polarity and low toxicity make it an ideal choice for use as a solvent in various chemical reactions. 1,1-Dibutoxypropane has the potential to be used in the development of new pharmaceuticals, agrochemicals, and nanotechnology applications. Further research is needed to fully understand the potential of 1,1-Dibutoxypropane in these areas.
Synthesis Methods
1,1-Dibutoxypropane can be synthesized through the reaction of 1,1-dibromo-2-butene with sodium butoxide. This reaction results in the formation of 1,1-Dibutoxypropane and sodium bromide as a byproduct. The process can be further optimized by using catalysts such as palladium on carbon.
Scientific Research Applications
1,1-Dibutoxypropane has been found to have numerous applications in scientific research. It is commonly used as a solvent in the synthesis of various organic compounds. 1,1-Dibutoxypropane has also been found to be an effective reagent in the preparation of carbonyl compounds, which are essential building blocks in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
13002-10-3 |
|---|---|
Product Name |
1,1-Dibutoxypropane |
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-(1-butoxypropoxy)butane |
InChI |
InChI=1S/C11H24O2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
MVRQPLODTYELJC-UHFFFAOYSA-N |
SMILES |
CCCCOC(CC)OCCCC |
Canonical SMILES |
CCCCOC(CC)OCCCC |
Other CAS RN |
13002-10-3 |
synonyms |
1,1-Dibutoxypropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




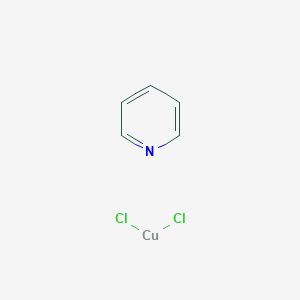
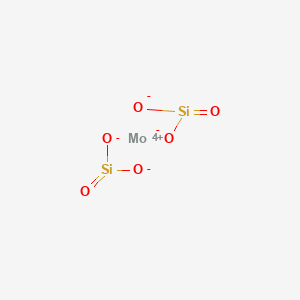

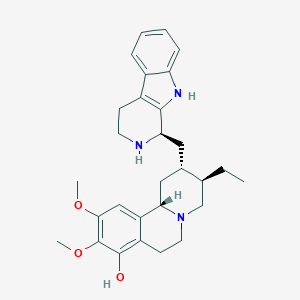


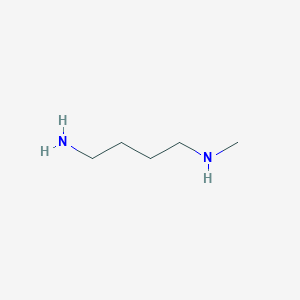
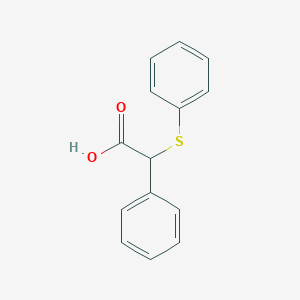

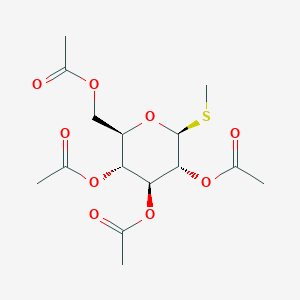

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
